

Unraveling Carrier Transport in Sb2S3 Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antimony Trisulfide	
Cat. No.:	B7820761	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Antimony sulfide (Sb2S3) has emerged as a promising material for various optoelectronic applications, including solar cells and photodetectors, owing to its suitable bandgap, high absorption coefficient, and earth-abundant constituents. A thorough understanding of the carrier transport mechanisms within Sb2S3 thin films is paramount for optimizing device performance. This technical guide provides an in-depth analysis of the core carrier transport phenomena, detailed experimental protocols for their characterization, and a summary of key quantitative data.

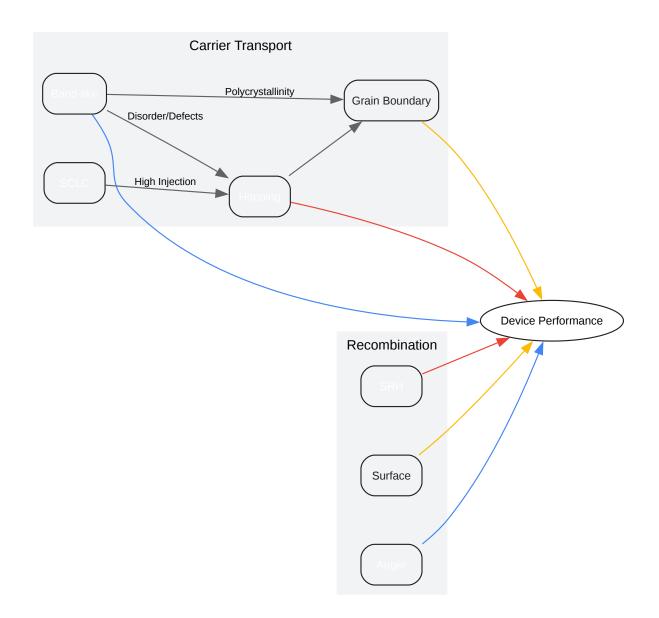
Dominant Carrier Transport Mechanisms

Carrier transport in polycrystalline Sb2S3 thin films is a complex interplay of several mechanisms, primarily governed by the material's structural and electronic properties, including crystallinity, grain boundaries, and defect states. The dominant transport mechanisms can be broadly categorized as:

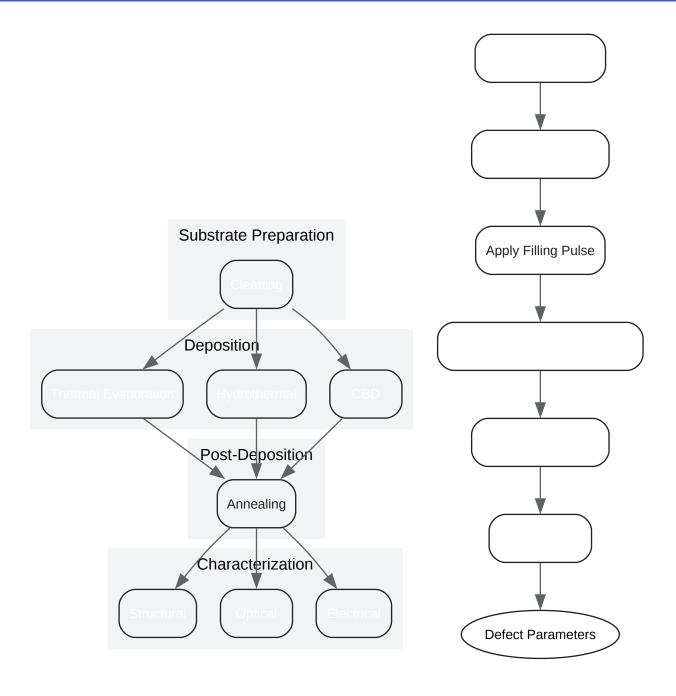
- Band-like Transport: In crystalline grains with low defect densities, charge carriers (electrons
 and holes) can move freely within the conduction and valence bands, respectively. This
 mechanism is characterized by higher carrier mobility.
- Hopping Conduction: In amorphous or highly disordered regions, and in the presence of localized trap states within the bandgap, carrier transport occurs via thermally activated

Foundational & Exploratory

hopping between these localized states. This mechanism typically results in lower carrier mobility and is strongly temperature-dependent.


- Grain Boundary-Limited Transport: Polycrystalline Sb2S3 films are composed of numerous grains separated by grain boundaries. These boundaries can act as potential barriers or scattering centers for charge carriers, impeding their transport and increasing recombination, thereby limiting the overall conductivity and device performance. The orientation of the (Sb4S6)n ribbons within the grains relative to the direction of current flow is also a critical factor, with transport being more efficient along the ribbons.[1]
- Space-Charge-Limited Current (SCLC): At sufficiently high applied voltages, the injected
 carrier density can exceed the intrinsic carrier density, leading to the formation of a space
 charge region that limits the current. This phenomenon can be utilized to determine carrier
 mobility and trap density.

Recombination mechanisms also play a crucial role in determining the net carrier transport. These include:


- Shockley-Read-Hall (SRH) Recombination: Occurs via deep-level defect states within the bandgap.
- Surface Recombination: Takes place at the interfaces of the Sb2S3 layer with other materials in a device stack.
- Auger Recombination: A three-particle process that becomes significant at high carrier concentrations.

The interplay of these transport and recombination mechanisms is visualized in the following diagram.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling Carrier Transport in Sb2S3 Thin Films: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7820761#carrier-transport-mechanisms-in-sb2s3-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com